3-Methyl-5-((trimethylsilyl)methyl)isoxazole
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Overview
Description
3-Methyl-5-((trimethylsilyl)methyl)isoxazole is a substituted isoxazole compound. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. These compounds are significant in medicinal chemistry due to their diverse biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-5-((trimethylsilyl)methyl)isoxazole can be synthesized through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to substituted isoxazoles .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. recent advancements have focused on developing metal-free synthetic routes to reduce costs, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-((trimethylsilyl)methyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, CuCl, and various metal catalysts like AuCl3 . Reaction conditions vary but often involve moderate temperatures and specific solvents to achieve high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of propargylamines followed by cyclization can yield a series of isoxazoles with different functional groups .
Scientific Research Applications
3-Methyl-5-((trimethylsilyl)methyl)isoxazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of isoxazole, 3-methyl-5-[(trimethylsilyl)methyl]- involves its interaction with specific molecular targets and pathways. For example, it can modulate ligand-gated ion channels, leading to long-term potentiation in the hippocampus and enhanced cognition . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to isoxazole, 3-methyl-5-[(trimethylsilyl)methyl]- include other substituted isoxazoles such as:
Uniqueness
3-Methyl-5-((trimethylsilyl)methyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethylsilyl group enhances its stability and reactivity in certain reactions, making it a valuable compound in synthetic chemistry and drug discovery .
Properties
CAS No. |
75632-83-6 |
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Molecular Formula |
C8H15NOSi |
Molecular Weight |
169.30 g/mol |
IUPAC Name |
trimethyl-[(3-methyl-1,2-oxazol-5-yl)methyl]silane |
InChI |
InChI=1S/C8H15NOSi/c1-7-5-8(10-9-7)6-11(2,3)4/h5H,6H2,1-4H3 |
InChI Key |
WGLNSPASILACGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C[Si](C)(C)C |
Origin of Product |
United States |
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